2-Fluoro-5-methoxy-4-methylbenzoic acid
Overview
Description
2-Fluoro-5-methoxy-4-methylbenzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block .
Synthesis Analysis
This compound is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-methoxy-4-methylbenzoic acid is C9H9FO3 . The average mass is 170.138 Da .Chemical Reactions Analysis
5-Fluoro-2-methylbenzoic acid, a similar compound, reacts with saturated ketones in a bimetallic Ir/Cu catalytic reaction to afford phthalide, a bicyclic heterocycle used in dyes and fungicides .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight is 184.17 .Scientific Research Applications
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Chemical Synthesis
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Double Decarboxylative Coupling Reactions
- Summary of Application : This compound could potentially be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : In this type of reaction, two molecules of carboxylic acids are coupled together. This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which can be used to create a wide variety of new compounds .
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Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : In a Suzuki-Miyaura reaction, an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcome of these reactions is the formation of a new carbon-carbon bond, which can be used to create a wide variety of new compounds .
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Synthesis of Benzamide Derivatives
- Summary of Application : This compound can be used in the synthesis of benzamide derivatives, which are used as HIV-1 integrase inhibitors for antiviral treatment .
- Results or Outcomes : The outcome of these reactions is the formation of benzamide derivatives, which can be used as HIV-1 integrase inhibitors .
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Synthesis of 3-Arylisoquinolinones
- Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in the synthesis of 3-arylisoquinolinones .
- Methods of Application : In this type of reaction, the compound is reacted with benzonitrile through a lithiation reaction .
- Results or Outcomes : The outcome of these reactions is the formation of 3-arylisoquinolinones .
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Food, Drug, Pesticide or Biocidal Product Use
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Synthesis of Benzamide Derivatives
- Summary of Application : This compound can be used in the synthesis of benzamide derivatives, which are used as HIV-1 integrase inhibitors for antiviral treatment .
- Results or Outcomes : The outcome of these reactions is the formation of benzamide derivatives, which can be used as HIV-1 integrase inhibitors .
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Synthesis of 3-Arylisoquinolinones
- Summary of Application : “2-Fluoro-5-methoxy-4-methylbenzoic acid” can be used in the synthesis of 3-arylisoquinolinones .
- Methods of Application : In this type of reaction, the compound is reacted with benzonitrile through a lithiation reaction .
- Results or Outcomes : The outcome of these reactions is the formation of 3-arylisoquinolinones .
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Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-methoxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLGIGDSLJISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280718 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxy-4-methylbenzoic acid | |
CAS RN |
870221-15-1 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870221-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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